

An In-depth Technical Guide to Ethyl Stearate (CAS 111-61-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl stearate*

Cat. No.: B029559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl stearate, the ethyl ester of the saturated fatty acid, stearic acid, is a versatile oleochemical with significant applications across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties, stemming from its long alkyl chain and ester functionality, make it a valuable excipient in drug delivery systems, a functional ingredient in topical formulations, and a key component in various industrial processes. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis and application, and insights into its biological interactions.

Core Physicochemical Properties

Ethyl stearate is characterized as a colorless to pale yellow, waxy solid or oily liquid at room temperature, possessing a faint, fatty odor.^[1] Its hydrophobic nature and compatibility with organic solvents are central to its utility. A summary of its key quantitative properties is presented below.

Property	Value
CAS Number	111-61-5
Molecular Formula	C ₂₀ H ₄₀ O ₂
Molecular Weight	312.53 g/mol [1]
Melting Point	33.4 - 38 °C [2] [3] [4]
Boiling Point	~371 °C (at 760 mmHg) [1] ; 213 - 215 °C (at 15 mmHg) [2] [4] [5]
Density	~0.86 g/cm ³ (at 25 °C) [1]
Flash Point	>110 °C [5]
Vapor Pressure	0.00003 mmHg (at 25 °C, est.) [5]
Water Solubility	Insoluble (~0.00037 mg/L at 25 °C, est.) [3] [5]
Solubility	Soluble in ethanol, ether, chloroform, and most organic solvents. [1] [6]
Refractive Index	~1.4349 [4]
logP (Octanol/Water)	8.937 (est.) [5]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of **ethyl stearate** are provided below. These protocols are intended for laboratory use by trained professionals.

Protocol 1: Synthesis of Ethyl Stearate via Fischer Esterification

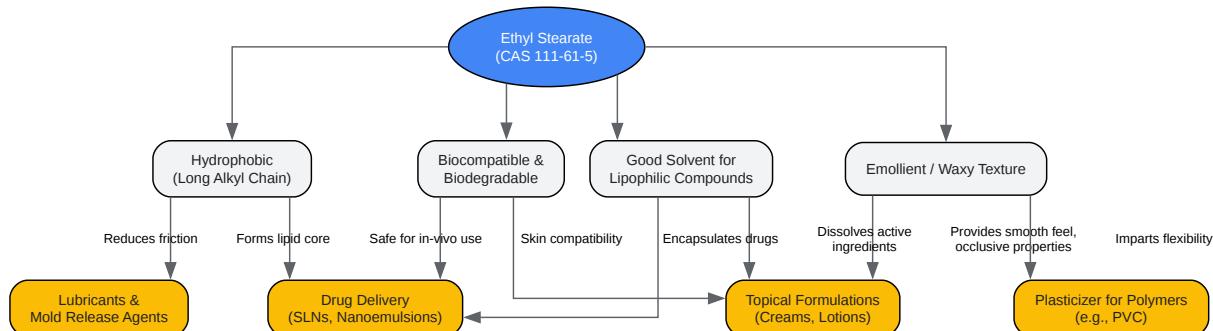
This protocol details the acid-catalyzed esterification of stearic acid with ethanol, a common and efficient method for producing **ethyl stearate**.

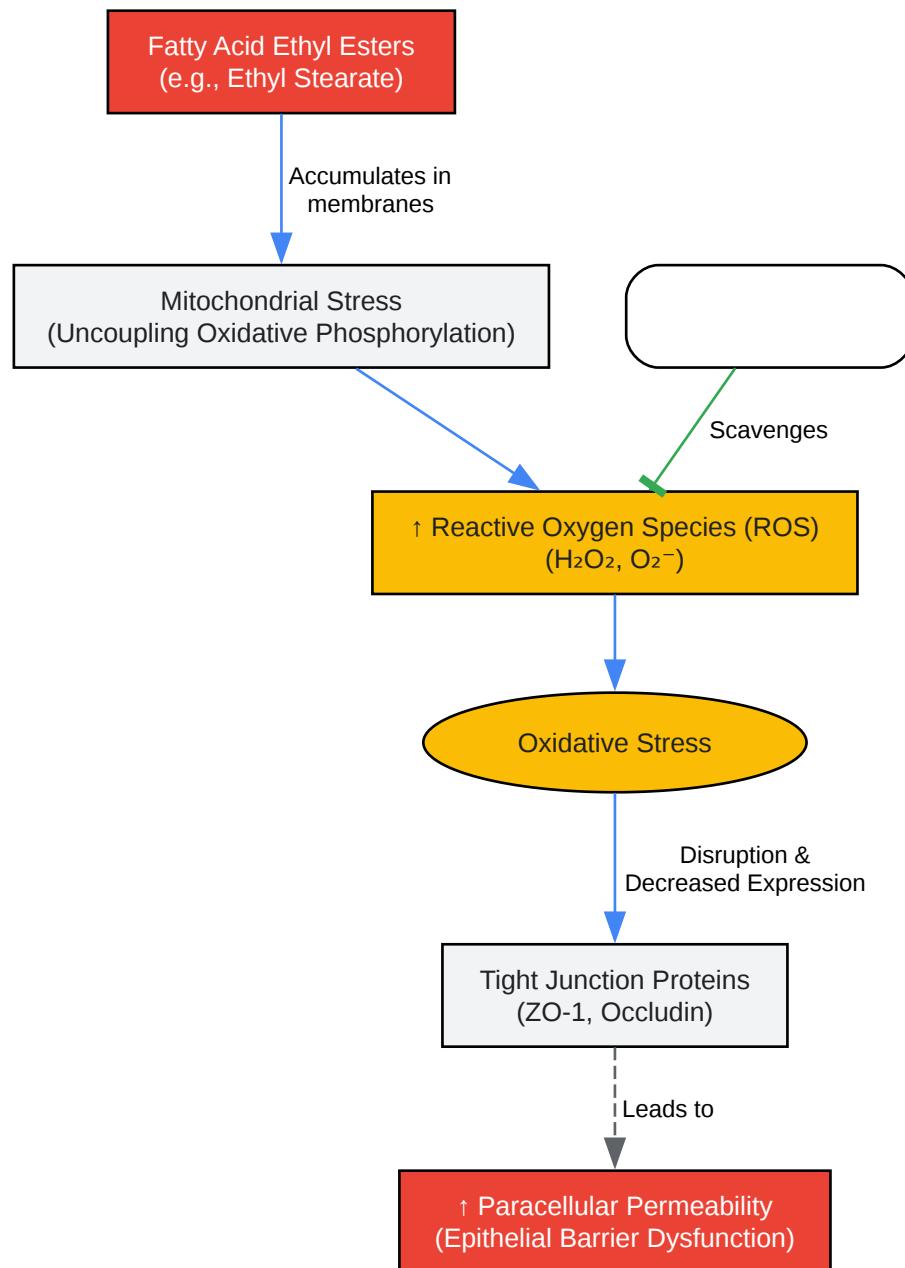
Materials:

- Stearic Acid (1.0 eq)

- Anhydrous Ethanol (used in excess, e.g., 10 eq or as solvent)
- Concentrated Sulfuric Acid (H_2SO_4) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
- Toluene (for azeotropic removal of water, optional)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Hexane or Petroleum Ether (for purification)


Equipment:


- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus (if using azeotropic removal)
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine stearic acid and a significant excess of anhydrous ethanol. Ethanol often serves as both reactant and solvent.
- Catalyst Addition: While stirring, cautiously add the acid catalyst (e.g., concentrated H_2SO_4) to the mixture.

- Reaction: Heat the mixture to reflux (the boiling point of ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by titrating the remaining acid content in aliquots.[7]
- Work-up - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like hexane and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. [8] The bicarbonate wash should be performed carefully to vent any CO₂ produced.
- Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate.
- Purification - Solvent Removal: Filter off the drying agent and remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.
- Purification - Recrystallization/Distillation: The crude **ethyl stearate** can be further purified. For a solid product, recrystallization from ethanol is effective. Alternatively, vacuum distillation can be employed to obtain a pure liquid product.[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vivo protection of synaptosomes by ferulic acid ethyl ester (FAEE) from oxidative stress mediated by 2,2-azobis(2-amidino-propane)dihydrochloride (AAPH) or Fe(2+)/H(2)O(2): insight into mechanisms of neuroprotection and relevance to oxidative stress-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic pathway engineering for fatty acid ethyl ester production in *Saccharomyces cerevisiae* using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Stearate (CAS 111-61-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029559#ethyl-stearate-cas-number-111-61-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com